Dithieno[3,2-b:2',3'-d]thiophene
Overview
Description
Dithieno[3,2-b:2',3'-d]thiophene (DTT) and its derivatives are important compounds in the field of organic electronics due to their unique electronic and photophysical properties. These compounds serve as building blocks for various conjugated systems, which are used in the development of organic semiconductors, sensors, and other electronic materials .
Synthesis Analysis
The synthesis of DTT derivatives has been achieved through several methods. A modular two-step synthesis involving C-S cross-coupling and oxidative dehydro C-H coupling has been described, yielding DTT derivatives with varying electronic properties . Another approach starts from thiophene and involves tetraiodation, selective dialkynylations, and CuI/TMEDA catalyzed double annulations . Additionally, an improved synthesis method has been reported, which enhances the overall yield of DTT .
Molecular Structure Analysis
The molecular structure of DTT derivatives has been explored through various techniques. Single-crystal analysis of DTT diimides revealed a layered herringbone packing motif, which is indicative of their potential as n-channel organic semiconductors . Quantum-chemical studies have also been conducted to understand the electronic properties and charge transport characteristics of these molecules .
Chemical Reactions Analysis
DTT derivatives exhibit diverse reactivity, allowing for the creation of complex molecular systems. For instance, the synthesis of heptathienoacenes based on unsymmetric DTT involves different ring cyclization connection manners, demonstrating the versatility of DTT in forming extended pi-conjugated systems . Moreover, DTT derivatives have been used as precursors for electropolymerization, leading to conjugated polymers with interesting electronic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of DTT derivatives have been extensively characterized. Photophysical studies, including UV-vis and fluorescence spectroscopy, have been used to investigate the electronic absorption and emission characteristics of these compounds . Electrochemical analyses, such as cyclovoltammetry, have provided insights into their redox behavior . Additionally, the introduction of various substituents has been shown to influence the solvatochromic behaviors and sensing properties of DTT-based donor-acceptor systems .
Scientific Research Applications
DTT is an emerging heterocyclic building block for future organic electronic materials and functional supramolecular chemistry . It has attracted a tremendous attention of the researchers worldwide due to their potential applicability in various fields . Here are some of the applications:
- Solar Cells : DTT has been used in the development of solar cells due to its higher charge mobility, extended π-conjugation, and better tuning of band gaps .
- Electrochromic Devices (ECDs) : DTT is used in ECDs because of its high resonance energy and more electrophilic reactivity than benzene .
- Organic Field Effect Transistors (OFETs) : DTT’s high π-electron density and planar structure make it suitable for use in OFETs .
- Organic Limiting Diodes (OLEDs) : DTT is used in OLEDs due to its high resonance energy and more electrophilic reactivity than benzene .
- Fluorescent Probes : DTT’s high π-electron density and presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms make it suitable for use in fluorescent probes .
- Redox Switching : DTT’s high resonance energy and more electrophilic reactivity than benzene make it suitable for use in redox switching .
- Electro-luminescence : DTT can be used in electro-luminescent devices due to its high charge mobility and environmental stability .
- Organic Thin Film Transistors : DTT can be used in the development of organic thin film transistors .
- Electro-luminescence : DTT can be used in electro-luminescent devices due to its high charge mobility and environmental stability .
- Organic Thin Film Transistors : DTT can be used in the development of organic thin film transistors . These transistors are used in various electronic devices such as displays, sensors, and memory devices.
- Photochromism : DTT can be used in photochromic applications . Photochromic materials change their color when exposed to light, and this property can be used in various applications such as eyewear, textiles, and security inks.
- Organic Photovoltaic (OPV) Solar Cells : DTT can be used in the development of OPV solar cells . These solar cells are lightweight, flexible, and can be produced at low cost, making them suitable for various applications.
Future Directions
DTT is an emerging heterocyclic building block for future organic electronic materials and functional supramolecular chemistry . It has potential applicability in a wide range of areas including solar cells, electrochromic devices, organic field effect transistors, organic limiting diodes, fluorescent probes, redox switching, and more .
properties
IUPAC Name |
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4S3/c1-3-9-7-5(1)11-6-2-4-10-8(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWBXRXNERKBSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC3=C2SC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
98507-51-8 | |
Record name | Dithieno[3,2-b:2′,3′-d]thiophene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98507-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50189495 | |
Record name | Dithieno(3,2-b:2',3'-d)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dithieno[3,2-b:2',3'-d]thiophene | |
CAS RN |
3593-75-7 | |
Record name | Dithieno(3,2-b:2',3'-d)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003593757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dithieno(3,2-b:2',3'-d)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3593-75-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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